Thiophene, 2-(2-propynyl)-
Overview
Description
Thiophene, 2-(2-propynyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(2-propynyl)- typically involves the alkylation of thiophene with a propynyl halide. One common method is the reaction of thiophene with 2-propynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of Thiophene, 2-(2-propynyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the alkylation reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the propynyl group can yield the corresponding alkene or alkane derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophene, 2-(2-propenyl)-, Thiophene, 2-(2-propyl)-.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Thiophene, 2-(2-propynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and field-effect transistors due to its electronic properties.
Mechanism of Action
The mechanism of action of Thiophene, 2-(2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- Thiophene, 2-(2-propenyl)-
- Thiophene, 2-(2-propyl)-
- Thiophene, 2-(2-ethynyl)-
Comparison: Thiophene, 2-(2-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct reactivity and electronic properties. Compared to Thiophene, 2-(2-propenyl)- and Thiophene, 2-(2-propyl)-, the propynyl derivative has a higher degree of unsaturation, making it more reactive in certain chemical transformations. Thiophene, 2-(2-ethynyl)-, on the other hand, has a similar degree of unsaturation but lacks the additional carbon atom, resulting in different steric and electronic effects.
Properties
IUPAC Name |
2-prop-2-ynylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S/c1-2-4-7-5-3-6-8-7/h1,3,5-6H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSGJGIFDRZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534827 | |
Record name | 2-(Prop-2-yn-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93296-25-4 | |
Record name | 2-(Prop-2-yn-1-yl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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